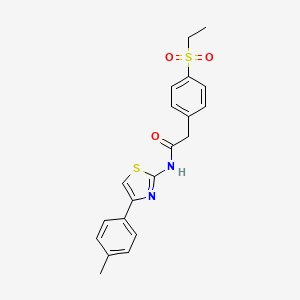

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

CAS No.: 919853-35-3

Cat. No.: VC4376312

Molecular Formula: C20H20N2O3S2

Molecular Weight: 400.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919853-35-3 |

|---|---|

| Molecular Formula | C20H20N2O3S2 |

| Molecular Weight | 400.51 |

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |

| Standard InChI | InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |

| Standard InChI Key | AHAXCNHANQDOCM-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C |

Introduction

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound's structure includes both aromatic and heterocyclic components, making it a significant focus in medicinal chemistry and materials science research.

Synthesis and Chemical Reactions

The synthesis of thiazole derivatives typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Industrial production methods may incorporate green chemistry principles to enhance sustainability.

Common reagents used in the synthesis of similar compounds include various organic solvents and catalysts. The specific reaction conditions can lead to different products, depending on factors like the choice of starting materials and reaction conditions.

Biological Activity and Applications

Thiazole derivatives are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . While specific data on 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is limited, related compounds have shown significant potential in these areas.

Research Findings and Future Directions

Research on thiazole derivatives, including compounds like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, is ongoing. These compounds are of interest due to their potential therapeutic applications. Future studies should focus on optimizing synthesis methods, exploring biological activities, and assessing safety profiles for potential therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume